![molecular formula C14H17NO4S B2441082 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide CAS No. 1795441-96-1](/img/structure/B2441082.png)
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan derivatives, such as the one you mentioned, are a class of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are ubiquitous in nature and have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of furan derivatives often involves reactions with furfural or 5-hydroxymethylfurfural, which are platform chemicals derived from biomass . For example, furanic conjugated enones can be synthesized from furfural through aldol condensation .
Molecular Structure Analysis
The molecular structure of furan derivatives typically includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The specific structure of “N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide” would also include a benzenesulfonamide group attached to the furan ring.
Chemical Reactions Analysis
Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .
Physical And Chemical Properties Analysis
Furan derivatives have diverse physical and chemical properties depending on their specific structure. Furfural, for example, is a colorless liquid with a density of 1160 kg/m³ and a boiling point of 161.7°C .
Scientific Research Applications
Antibacterial Activity
Furan derivatives, including the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .
Antimicrobial Activity
The compound has been used in the synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, which have shown good antimicrobial activity against yeast-like fungi Candida albicans .
Anti-Ulcer Activity
Furan-containing compounds, including this compound, have been found to have anti-ulcer properties .
Diuretic Activity
Furan derivatives have been found to have diuretic properties, which can be useful in treating conditions like hypertension .
Muscle Relaxant Activity
Furan-containing compounds have been found to have muscle relaxant properties, which can be useful in treating conditions like muscle spasms .
Anti-Inflammatory and Analgesic Activity
Furan derivatives have been found to have anti-inflammatory and analgesic properties, which can be useful in treating conditions like arthritis .
Antidepressant and Anti-Anxiety Activity
Furan-containing compounds have been found to have antidepressant and anti-anxiety properties, which can be useful in treating conditions like depression and anxiety disorders .
Anti-Cancer Activity
Furan derivatives have been found to have anti-cancer properties. For example, a new chalcone series has been developed that may be useful in the treatment of lung cancer .
Mechanism of Action
Safety and Hazards
The safety and hazards of furan derivatives can vary widely depending on their specific structure. Some furan derivatives may be harmful if swallowed, inhaled, or in contact with skin. They may also pose environmental hazards.
Future Directions
Furan derivatives have attracted significant attention due to their wide range of biological activities and potential applications in various fields. Future research may focus on the development of new synthesis methods, the discovery of new biological activities, and the design of furan-based drugs .
properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-14(16,10-12-6-5-9-19-12)11-15-20(17,18)13-7-3-2-4-8-13/h2-9,15-16H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBBRBUYZYJJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.